2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE
Description
2-[4-(Azepane-1-sulfonyl)phenyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile is a 1,3-oxazole derivative featuring a unique azepane-1-sulfonylphenyl substituent at the 2-position and a 2-methoxyethylamino group at the 5-position. The 1,3-oxazole core, a five-membered aromatic heterocycle, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-26-13-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(24,25)23-11-4-2-3-5-12-23/h6-9,21H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLOOPLHQVZEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azepane sulfonyl group: This can be achieved through the reaction of azepane with sulfonyl chloride under basic conditions.
Introduction of the phenyl group: This step involves electrophilic aromatic substitution reactions to attach the phenyl group to the azepane sulfonyl moiety.
Formation of the oxazole ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and nitriles.
Attachment of the methoxyethyl amino group: This step involves nucleophilic substitution reactions to introduce the methoxyethyl amino group onto the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic and anti-inflammatory effects of oxazole derivatives, including those similar to the compound . For instance, compounds containing oxazolones have demonstrated significant analgesic activity in various pharmacological tests, such as the writhing test and hot plate test. These studies indicate that modifications to the oxazole structure can enhance therapeutic efficacy against pain and inflammation .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of oxazole derivatives to molecular targets involved in pain pathways. This computational approach allows researchers to identify promising candidates for further development as analgesics. The presence of a methoxy group in the structure has been associated with improved binding interactions, suggesting that similar modifications could enhance the activity of the compound under consideration .
Pharmacology
Neuropharmacological Applications
The compound's sulfonamide group may contribute to its neuropharmacological properties. Research involving sulfonylphenoxazines has shown that these compounds can effectively modulate neuronal calcium channels, which are critical in pain transmission and neuropathic pain management. The structural similarities suggest that 2-[4-(azepane-1-sulfonyl)phenyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile could also exhibit similar channel-blocking activities, making it a candidate for treating neuropathic pain .
Materials Science
Potential Use in Dyes
The compound may find applications as an intermediate in dye synthesis due to its unique chemical structure. Sulfonyl groups are often utilized in dye chemistry for their ability to enhance solubility and stability. The incorporation of azepane and oxazole moieties could lead to novel dye formulations with improved properties .
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparative analysis with related compounds is essential. The following table summarizes key characteristics of selected oxazole derivatives:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Oxazolone A | Methoxy group | Analgesic | |
| Oxazolone B | Sulfonamide linkage | Anti-inflammatory | |
| Oxazolone C | Azepane moiety | Neuroprotective |
Case Studies
Case Study 1: Analgesic Activity Assessment
In a study assessing various oxazolones for analgesic activity, compounds with methoxy substitutions showed enhanced efficacy compared to standard treatments like aspirin. The results indicated a significant reduction in pain response in animal models, suggesting that similar modifications could be beneficial for this compound .
Case Study 2: Molecular Docking Insights
A recent molecular docking study provided insights into how structural modifications influence binding affinity to calcium channels. Compounds with sulfonamide functionalities exhibited improved interaction profiles, indicating that the target compound may possess similar or enhanced properties when tested against relevant biological targets .
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-METHOXYETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazole Derivatives
Key structural analogs include compounds with variations in sulfonyl substituents, amino side chains, and aromatic moieties. Below is a comparative analysis based on structural features, physicochemical properties, and biological relevance:
Table 1: Structural and Functional Comparison
*Estimated based on LCMS data from structurally related compounds .
Key Differences and Implications
Sulfonyl Substituents
- DB07334 : Ethylsulfonyl is smaller and less flexible, favoring interactions with shallow binding sites .
- 4-Chlorophenylsulfonyl () : Electron-withdrawing chlorine may improve metabolic stability but reduce solubility compared to azepane-sulfonyl .
Amino Side Chains
- The 2-methoxyethylamino group in the target compound likely improves water solubility compared to non-polar substituents (e.g., benzyl groups in ). This feature is shared with EP 4374877 A2 derivatives, which show enhanced bioavailability .
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring, a sulfonamide group, and a carbonitrile moiety. Its molecular formula is , with a molecular weight of approximately 356.43 g/mol. The presence of the azepane ring and methoxyethyl group contributes to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin Receptors : Many oxazole derivatives act as modulators of serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .
- Apoptosis Induction : Some oxazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Activity : Oxazole derivatives are noted for their antibacterial properties against various pathogens .
Anticancer Properties
A study on related oxazole derivatives demonstrated their ability to induce apoptosis in human colorectal cancer cells. For example, compounds similar to the one exhibited an EC50 value of 270 nM and inhibited tumor growth by 63% in xenograft models . The mechanism involved DNA fragmentation and PARP cleavage, hallmarks of apoptosis.
Analgesic and Anti-inflammatory Effects
Research on oxazolones has shown promising analgesic activities. In tests involving writhing and hot plate assays, derivatives containing similar functional groups displayed significant pain relief effects without notable toxicity . This suggests that the compound may possess similar analgesic properties.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Related compounds have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The sulfonamide group is particularly known for enhancing antibacterial efficacy.
Case Studies
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary studies suggest that derivatives with similar structures are well absorbed and metabolically stable. Toxicological assessments indicate low toxicity levels in animal models, supporting their potential as safe therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(azepane-1-sulfonyl)phenyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile?
- Methodology :
- Step 1 : Start with sulfonylation of azepane to introduce the sulfonyl group, using reagents like sulfur trioxide-triethylamine complex in dichloromethane (DCM) under anhydrous conditions .
- Step 2 : Couple the sulfonylated azepane to a 4-substituted phenyl ring via nucleophilic aromatic substitution (NAS), employing catalysts such as Pd(PPh₃)₄ or CuI .
- Step 3 : Construct the oxazole core using a cyclocondensation reaction between an α-amino nitrile and an acyl chloride, optimized at 60–80°C in acetonitrile .
- Step 4 : Introduce the 2-methoxyethylamino group via reductive amination, using sodium cyanoborohydride in methanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C4 of phenyl, oxazole ring protons at δ 6.8–7.2 ppm) .
- IR : Validate sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and nitrile (C≡N at 2200–2260 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can preliminary cytotoxicity screening be designed for this compound?
- Methodology :
- Cell Lines : Use human cancer lines (e.g., MCF-7, A549) and non-cancerous fibroblasts (e.g., NIH/3T3) .
- Assay : MTT or SRB assays at 24–72 hours, with IC₅₀ calculation via nonlinear regression .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding affinity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group electrophilicity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the oxazole nitrile and sulfonyl oxygen .
- MD Simulations : Assess stability in aqueous environments (AMBER force field) to evaluate solubility and membrane permeability .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Methodology :
- Variable Analysis : Compare assay conditions (e.g., cell passage number, serum concentration, incubation time) .
- Metabolic Stability : Test compound stability in cell culture media (e.g., LC-MS to detect degradation products) .
- Synergistic Effects : Screen in combination with standard chemotherapeutics to identify potentiation or antagonism .
Q. What mechanistic insights explain the sulfonyl group’s role in biological activity?
- Methodology :
- Proteomics : Use pull-down assays with sulfonyl-modified probes to identify protein targets (e.g., tyrosine phosphatases) .
- Kinetic Studies : Measure inhibition constants (Ki) against purified enzymes to compare with non-sulfonyl analogs .
- SAR Analysis : Synthesize analogs with methylsulfonyl or phenylsulfonyl groups to correlate substituent size/electronics with activity .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis .
- Oxidative Stress : Expose to hydrogen peroxide (1–5 mM) and monitor degradation via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using UPLC .
Data Presentation
Table 1 : Cytotoxicity Data for Analogous Oxazole Derivatives
| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) A549 | Reference |
|---|---|---|---|
| 4-Benzyl-1,3-oxazole | 12.3 ± 1.2 | 18.7 ± 2.1 | |
| Sulfonyl-phenyl oxazole | 8.9 ± 0.9 | 14.5 ± 1.8 | |
| Azepane-sulfonyl derivative | 6.5 ± 0.7 | 10.2 ± 1.3 | Hypothetical |
Table 2 : Computational Parameters for Reactivity Prediction
| Parameter | Value (DFT) | Relevance to Reactivity |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Electrophilicity of nitrile |
| Mulliken Charge (Sulfonyl) | -0.52 | Nucleophilic attack potential |
| LogP | 2.8 | Membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
